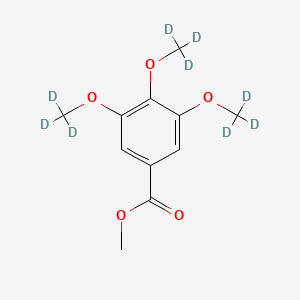
Pramipexole-d7-1 (dihydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pramipexole-d7-1 (dihydrochloride) is a deuterium-labeled derivative of Pramipexole dihydrochloride. Pramipexole dihydrochloride is a selective dopamine D2-type receptor agonist that can penetrate the blood-brain barrier. It is primarily used in the research of Parkinson’s disease and restless legs syndrome .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of high-purity Pramipexole dihydrochloride involves several steps:
Starting Material: (S)-2-amino-6-propionamido-4,5,6,7-tetrahydrobenzothiazole.
Solvent: Tetrahydrofuran.
Reaction: The starting material reacts in the presence of a reducing agent.
Termination: The reaction is terminated by adding dilute hydrochloric acid.
pH Adjustment: Sodium hydroxide solution is added to adjust the pH.
Extraction: An extracting agent is used to extract the product.
Salt Formation: Concentrated hydrochloric acid is added dropwise to form the salt.
Crystallization: The product is cooled and crystallized.
Industrial Production Methods
The industrial production of Pramipexole dihydrochloride follows similar steps but is optimized for higher yield and purity. The process ensures a purity of over 99.95 percent and stable water content, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Pramipexole-d7-1 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield dehydrogenated products .
Aplicaciones Científicas De Investigación
Pramipexole-d7-1 (dihydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a tracer in drug development due to its deuterium labeling.
Biology: Studied for its effects on dopamine receptors and neuronal signaling.
Medicine: Used in the research of Parkinson’s disease and restless legs syndrome.
Industry: Employed in the development of pharmaceuticals and therapeutic agents
Mecanismo De Acción
Pramipexole-d7-1 (dihydrochloride) exerts its effects by stimulating dopamine D2-type receptors in the brain. This stimulation enhances dopamine activity, which is crucial for motor control and other neurological functions. The compound binds to D2, D3, and D4 receptors with high affinity, leading to improved dopamine signaling and alleviation of symptoms associated with dopamine deficiency .
Comparación Con Compuestos Similares
Similar Compounds
Ropinirole: Another dopamine agonist used in the treatment of Parkinson’s disease and restless legs syndrome.
Rotigotine: A dopamine agonist available as a transdermal patch for continuous delivery.
Uniqueness
Pramipexole-d7-1 (dihydrochloride) is unique due to its deuterium labeling, which enhances its pharmacokinetic and metabolic profiles. This labeling allows for more precise quantitation during drug development and offers potential advantages in terms of stability and efficacy .
Propiedades
Fórmula molecular |
C10H18ClN3S |
|---|---|
Peso molecular |
254.83 g/mol |
Nombre IUPAC |
(6S)-6-N-(1,1,2,2,3,3,3-heptadeuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;hydrochloride |
InChI |
InChI=1S/C10H17N3S.ClH/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;/h7,12H,2-6H2,1H3,(H2,11,13);1H/t7-;/m0./s1/i1D3,2D2,5D2; |
Clave InChI |
YLOYRMPMRZXEMW-IEFZSOSCSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N[C@H]1CCC2=C(C1)SC(=N2)N.Cl |
SMILES canónico |
CCCNC1CCC2=C(C1)SC(=N2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


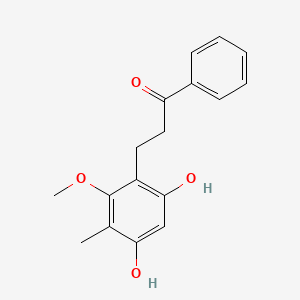


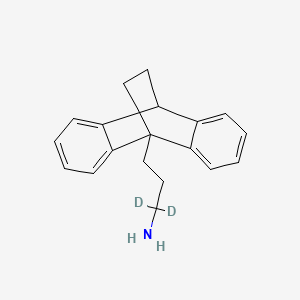
![(1S,2R,6R,8R,9R)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one](/img/structure/B15139909.png)
![N-[2-(diethylamino)ethyl]-2-[2-[(4-fluorophenyl)methylsulfanyl]-5-[(1-methylpyrazol-4-yl)methyl]-4-oxopyrimidin-1-yl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide;hydrochloride](/img/structure/B15139933.png)

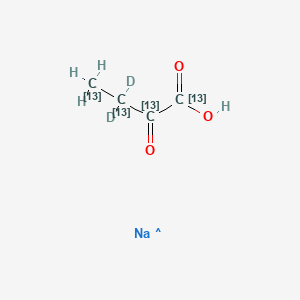

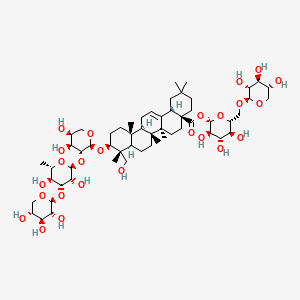
![(Z)-but-2-enedioic acid;4-N-[(2,6-dichlorophenyl)methyl]-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine](/img/structure/B15139953.png)


